molecular formula C20H27N5O2 B6763708 N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Cat. No.: B6763708
M. Wt: 369.5 g/mol
InChI Key: PIFHTDPHGPBUSF-UHFFFAOYSA-N
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Description

N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and a pyridine ring substituted with a cyclopentyloxy group

Properties

IUPAC Name

N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c26-20(25-11-4-3-9-18(25)16-13-23-24-14-16)22-12-15-6-5-10-21-19(15)27-17-7-1-2-8-17/h5-6,10,13-14,17-18H,1-4,7-9,11-12H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFHTDPHGPBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)CNC(=O)N3CCCCC3C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 2-cyclopentyloxypyridine, can be synthesized via the reaction of 2-hydroxypyridine with cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Pyrazole Synthesis: The pyrazole ring can be constructed through the condensation of hydrazine with a 1,3-diketone, followed by cyclization.

    Piperidine Derivative Formation: The piperidine ring is introduced by reacting the pyrazole derivative with a suitable piperidine carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways depend on the biological context but may involve inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
  • N-[(2-ethoxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Uniqueness

N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is unique due to the cyclopentyloxy substitution on the pyridine ring, which may confer distinct steric and electronic properties, influencing its biological activity and interaction with molecular targets.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

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